6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6’-Methyl-2’-(pyridin-3-yl)-5’,6’-dihydro-4’H-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazine]-4’-one” is a complex organic molecule. It features a spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazine] core, which is a bicyclic structure with one carbon atom common to both rings . The molecule also contains a pyridin-3-yl group and a methyl group attached to the spiro core .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazine] core indicates a bicyclic structure with one carbon atom common to both rings . The presence of a pyridin-3-yl group and a methyl group further adds to the complexity of the structure .Scientific Research Applications
Synthesis and Chemical Transformations
Research into similar heterocyclic compounds involves exploring their synthesis and potential chemical transformations. For instance, studies have detailed the synthesis of new spiro derivatives and their subsequent transformations under various conditions, leading to products with potential biological activities. These processes often involve cyclocondensation reactions, highlighting the versatility of these compounds in synthetic chemistry (Kurasawa et al., 1988), (Gladkov et al., 2018).
Biological Activities
Compounds with structural similarities have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. For example, a study identified compounds with high antimicrobial activity against S. aureus and notable anti-inflammatory effects, as well as compounds with significant antioxidant activity (Mandzyuk et al., 2020). Another research area involves the antiviral potential of these compounds, with studies assessing their efficacy against various viruses (Attaby et al., 2006).
Anticancer and Antidiabetic Applications
Further exploration into the therapeutic potential of heterocyclic spiro compounds has led to the development of analogs with significant anticancer and antidiabetic activities. These studies emphasize the importance of structural modification in enhancing biological activity, offering insights into drug design strategies (Flefel et al., 2019).
Material Science Applications
Additionally, the unique properties of heterocyclic compounds extend their utility to material science. The encapsulation of functionalized derivatives in water-soluble cages, for instance, highlights their potential in drug delivery systems, demonstrating the versatility of these molecules beyond biological applications (Mattsson et al., 2010).
Future Directions
The future directions for this compound could involve further studies to understand its biological activity and potential applications. For example, if it shows inhibitory activity against certain enzymes, it could be studied further as a potential therapeutic agent . Additionally, modifications could be made to its structure to optimize its activity and reduce any potential toxicity.
Properties
IUPAC Name |
6-methyl-2-pyridin-3-ylspiro[5H-pyrazolo[1,5-d][1,2,4]triazine-7,1'-cycloheptane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-21-17(8-4-2-3-5-9-17)22-15(16(23)20-21)11-14(19-22)13-7-6-10-18-12-13/h6-7,10-12H,2-5,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCKQRWYTQMFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2(CCCCCC2)N3C(=CC(=N3)C4=CN=CC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.